2-(Cyclohexyloxy)-5-iodophenol
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Overview
Description
2-(Cyclohexyloxy)-5-iodophenol: is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a cyclohexyloxy group. One common method involves the reaction of 2-hydroxy-5-iodophenol with cyclohexanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include quinones or other oxidized phenol derivatives.
Reduction Reactions: Products include deiodinated phenols or reduced phenol derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-5-iodophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-iodophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-iodophenol
- 2-(Cyclohexyloxy)-3-iodophenol
- 2-(Cyclohexyloxy)-5-bromophenol
Uniqueness
2-(Cyclohexyloxy)-5-iodophenol is unique due to the specific positioning of the iodine atom and the cyclohexyloxy group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
2-cyclohexyloxy-5-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI Key |
FLWGVPMFHGQSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)I)O |
Origin of Product |
United States |
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